Cas no 1004294-65-8 (1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride)
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride structure](https://ja.kuujia.com/scimg/cas/1004294-65-8x500.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride
- FVNYSBKXILOVTD-UHFFFAOYSA-N
- 1-(2,2-difluorobenzo-[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride
- 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarbonyl Chloride
- Cyclopropanecarbonyl chloride,1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
- 1-(2,2-Difluorobenzo[d][1,3]-dioxol-5-yl)cyclopropanecarbonyl chloride
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride
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- インチ: 1S/C11H7ClF2O3/c12-9(15)10(3-4-10)6-1-2-7-8(5-6)17-11(13,14)16-7/h1-2,5H,3-4H2
- InChIKey: FVNYSBKXILOVTD-UHFFFAOYSA-N
- SMILES: ClC(C1(C2=CC=C3C(=C2)OC(O3)(F)F)CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 357
- トポロジー分子極性表面積: 35.5
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53854-25g |
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride |
1004294-65-8 | 97% | 25g |
¥0.00 | 2022-08-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53854-1g |
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride |
1004294-65-8 | 97% | 1g |
¥0.00 | 2022-08-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53854-10g |
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride |
1004294-65-8 | 97% | 10g |
¥0.00 | 2022-08-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53854-5g |
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride |
1004294-65-8 | 97% | 5g |
¥0.00 | 2022-08-30 |
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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8. Back matter
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chlorideに関する追加情報
Professional Introduction to Compound with CAS No. 1004294-65-8 and Product Name: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride
Compound with the CAS number 1004294-65-8 and the product name 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of both a Difluorobenzodioxole moiety and a cyclopropanecarbonyl chloride group makes this compound a versatile intermediate in the synthesis of various pharmacologically relevant molecules.
The Difluorobenzodioxole scaffold is known for its ability to enhance binding affinity and metabolic stability in drug candidates. This structural motif has been extensively studied in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. The introduction of fluorine atoms into the benzodioxole ring not only improves the lipophilicity but also modulates the electronic properties of the molecule, which can be crucial for optimizing drug-receptor interactions. Recent studies have highlighted the role of Difluorobenzodioxole derivatives in targeting specific enzymes involved in cancer progression, such as tyrosine kinases and proteases.
The cyclopropanecarbonyl chloride component of this compound is particularly noteworthy for its reactivity and utility in organic synthesis. The cyclopropane ring is a well-known pharmacophore that can introduce conformational constraints into molecules, enhancing their binding to biological targets. Additionally, the carbonyl chloride functionality is highly reactive, making it an excellent electrophile for further derivatization. This reactivity has been leveraged in the synthesis of peptide mimetics, heterocyclic compounds, and other biologically active molecules.
In recent years, there has been a growing interest in developing novel therapeutic agents that target emerging infectious diseases and resistant pathogens. The compound 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride has shown promise in preliminary studies as a precursor for designing molecules with antimicrobial properties. The combination of the Difluorobenzodioxole scaffold and the cyclopropanecarbonyl chloride group provides a framework that can be modified to target various bacterial and viral enzymes. For instance, derivatives of this compound have been investigated for their potential to inhibit bacterial proteases and RNA-dependent RNA polymerases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Difluorobenzodioxole moiety typically involves fluorination reactions on a benzodioxole precursor, followed by functional group transformations to introduce the cyclopropanecarbonyl chloride group. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations are often employed to achieve these modifications efficiently.
One of the key challenges in working with compounds like 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride is their sensitivity to moisture and air. The carbonyl chloride functionality is particularly susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage. Despite these challenges, researchers have developed robust protocols to handle these compounds safely and effectively.
The potential applications of this compound extend beyond antimicrobial agents. Its structural features make it a valuable building block for designing molecules with therapeutic effects in other areas such as neurodegenerative diseases and inflammatory disorders. For example, derivatives of this compound have been explored as potential inhibitors of enzymes involved in neuroinflammation, such as COX-2 and LOX-5.
In conclusion, compound with CAS No. 1004294-65-8 and product name 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl chloride represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and reactivity make it a versatile intermediate for synthesizing biologically active molecules with potential applications in various therapeutic areas. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in drug discovery and development.
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